molecular formula C3H6N2O B1625442 2-Propenoic acid, hydrazide CAS No. 3128-32-3

2-Propenoic acid, hydrazide

Cat. No. B1625442
CAS RN: 3128-32-3
M. Wt: 86.09 g/mol
InChI Key: KJASTBCNGFYKSR-UHFFFAOYSA-N
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Description

2-Propenoic acid, hydrazide is a chemical compound that is also known as acryloyl hydrazide. It is a versatile molecule that has been widely used in various scientific research applications. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In

Future Directions

: Aline Priscilla Gomes da Silva, William Gustavo Sganzerla, Oliver Dean John & Rogério Marchiosi. “A comprehensive review of the classification, sources, biosynthesis, and biological properties of hydroxybenzoic and hydroxycinnamic acids.” Phytochemistry Reviews, 17 September 2023. Link : NIST Chemistry WebBook. “2-Propenoic acid.” Link : Aline Priscilla Gomes da Silva, William Gustavo Sganzerla, Oliver Dean John & Rogério Marchiosi. “A comprehensive review of the classification, sources, biosynthesis, and biological properties of hydroxybenzoic and hydroxycinnamic acids.” Phytochemistry Reviews, 17 September 2023. PDF

properties

IUPAC Name

prop-2-enehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c1-2-3(6)5-4/h2H,1,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJASTBCNGFYKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30601-03-7
Record name 2-Propenoic acid, hydrazide, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30601-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30489283
Record name Prop-2-enehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, hydrazide

CAS RN

3128-32-3
Record name Prop-2-enehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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